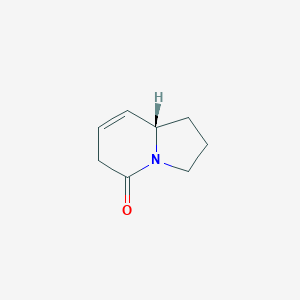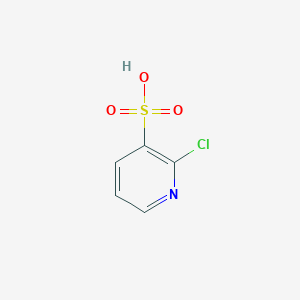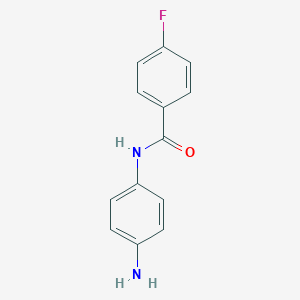
2-(Pyridin-2-yl)propan-2-ol
Vue d'ensemble
Description
“2-(Pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by its IUPAC name "2-(2-pyridinyl)-2-propanol" . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yl)propan-2-ol” and its derivatives has been reported in several studies . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yl)propan-2-ol” has been analyzed in several studies . For example, a new type of rod-like Mn12 metal cluster, where the ligand (dmhmpH) is 2-(pyridin-2-yl)propan-2-ol, was synthesized .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyridin-2-yl)propan-2-ol” have been studied . For instance, a study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yl)propan-2-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 226.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 91.0±20.4 °C .Applications De Recherche Scientifique
Trypanocidal Activity : A study synthesized a series of compounds including derivatives of 2-(Pyridin-2-yl)propan-2-ol, which exhibited trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. However, the study noted that some compounds demonstrated severe host cell toxicity (Balfour et al., 2017).
Metabolism Studies : Research on the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (a related compound) in rat liver identified 2-(Pyridin-2-yl)propan-2-ol as a metabolite, highlighting its role in biological processes (Lee et al., 2006).
Molecular Aggregation Studies : A study on the aggregation of molecules in liquid pyridine and its solutions found that 2-(Pyridin-2-yl)propan-2-ol was involved in the formation of hydrogen-bonded aggregates (Tukhvatullin et al., 2010).
α1 Receptor Antagonistic Activity : Research aimed at synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, related to 2-(Pyridin-2-yl)propan-2-ol, indicated potential α1 receptor antagonistic activity (Hon, 2013).
Complexation to Cadmium(II) : A study on the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to 2-(Pyridin-2-yl)propan-2-ol, investigated its complexation to Cadmium(II), showing potential applications in coordination chemistry (Hakimi et al., 2013).
Asymmetric Synthesis of Pyridine-β-nitroalcohols : Another study demonstrated the use of dynamic nitroaldol systems, including 2-nitro-1-(pyridine-4-yl)propan-1-ol (a derivative of 2-(Pyridin-2-yl)propan-2-ol), for the diastereoselective crystallization process, leading to asymmetric synthesis (Angelin et al., 2010).
Phosphate Diester Hydrolysis : Research on Zn(II) complexes with alkoxide pendants, including 2-(Pyridin-2-yl)propan-2-ol, highlighted their activity in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate, an important reaction in biochemistry (Zhang & Liang, 2006).
Propriétés
IUPAC Name |
2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJNRNNOOBBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381291 | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)propan-2-ol | |
CAS RN |
37988-38-8 | |
| Record name | α,α-Dimethyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



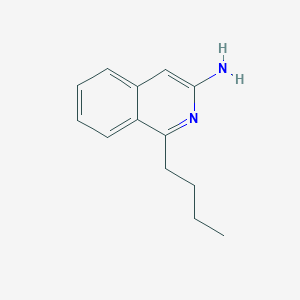
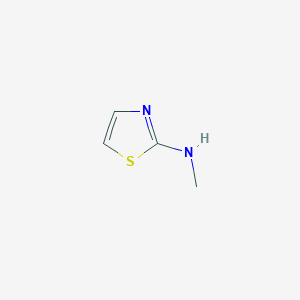
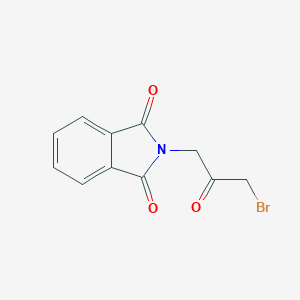
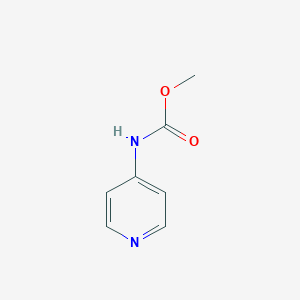
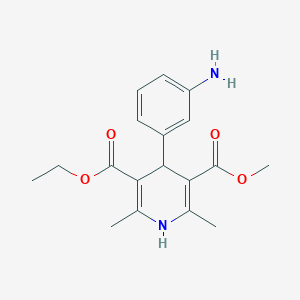
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
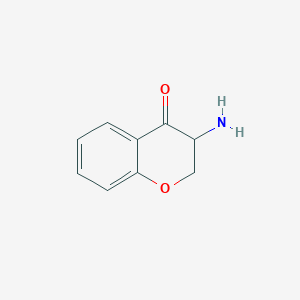
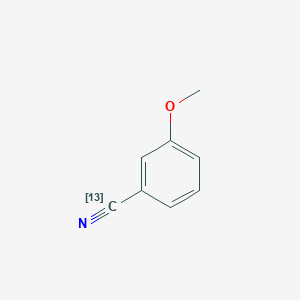
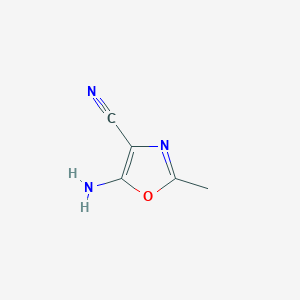
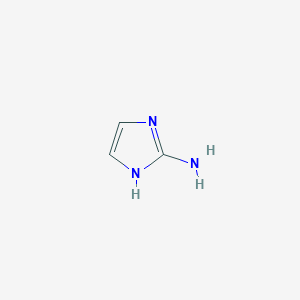
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
